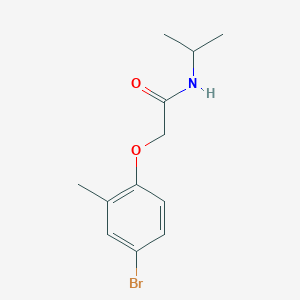![molecular formula C21H27N3O4S B297158 N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297158.png)
N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BZP, and it is a piperazine derivative that has been synthesized through various methods. BZP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Mecanismo De Acción
The exact mechanism of action of BZP is not fully understood, but it is believed to act as a dopamine and serotonin releaser. BZP has been found to increase the release of dopamine and serotonin in the brain, leading to increased levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the biochemical and physiological effects of BZP.
Biochemical and Physiological Effects
BZP has been found to exhibit a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. BZP has also been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. Additionally, BZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BZP for lab experiments is its ability to cross the blood-brain barrier, making it a promising candidate for studies on the central nervous system. Additionally, BZP has a relatively short half-life, making it easier to control the duration of its effects. However, one limitation of BZP for lab experiments is its potential for abuse, which can make it difficult to obtain regulatory approval for studies involving human subjects.
Direcciones Futuras
There are several future directions for BZP research. One area of research is the development of BZP derivatives that exhibit improved therapeutic efficacy and reduced potential for abuse. Additionally, BZP could be studied for its potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of BZP and its potential interactions with other drugs.
Conclusion
In conclusion, BZP is a promising compound that has gained significant attention in the field of scientific research. Its ability to cross the blood-brain barrier and exhibit dopaminergic and serotonergic effects make it a promising candidate for further studies on the central nervous system. While BZP has exhibited promising results in various studies, further research is needed to fully understand its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
BZP can be synthesized through various methods, including the reaction of benzyl chloride with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting compound with ethyl 2-chloroacetate and sodium methanesulfonate. Another synthesis method involves the reaction of benzylamine with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting compound with ethyl 2-chloroacetate and sodium methanesulfonate. These synthesis methods have been optimized to produce high yields of BZP with high purity.
Aplicaciones Científicas De Investigación
BZP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BZP is in the field of neuroscience, where it has been found to exhibit dopaminergic and serotonergic effects. BZP has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, BZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C21H27N3O4S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-10-8-19(9-11-20)22-12-14-23(15-13-22)21(25)17-24(29(2,26)27)16-18-6-4-3-5-7-18/h3-11H,12-17H2,1-2H3 |
Clave InChI |
XKSLUDZREZHECQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)



